Sanazole vs. Nimorazole: Direct Head-to-Head In Vitro Radiosensitization Efficacy Comparison
Sanazole demonstrates superior in vitro hypoxic cell radiosensitization compared to the clinically tested 5-nitroimidazole derivative nimorazole. In a direct comparative study using SCCVII murine squamous cell carcinoma cells under hypoxic conditions, Sanazole achieved a sensitizer enhancement ratio (SER) of 1.55 at 1 mM concentration, versus nimorazole's SER of 1.45 at the same concentration [1]. At 0.5 mM, Sanazole and nimorazole were equivalent (SER 1.40 each), while the fluorinated 2-nitroimidazole KU-2285 outperformed both compounds [1].
| Evidence Dimension | Sensitizer Enhancement Ratio (SER) at 1% cell survival level |
|---|---|
| Target Compound Data | SER = 1.55 at 1 mM; SER = 1.40 at 0.5 mM |
| Comparator Or Baseline | Nimorazole: SER = 1.45 at 1 mM; SER = 1.40 at 0.5 mM |
| Quantified Difference | Sanazole SER exceeds nimorazole by 0.10 (6.9% relative improvement) at 1 mM |
| Conditions | SCCVII murine squamous cell carcinoma cells; hypoxic conditions; colony assay; in vitro |
Why This Matters
This direct comparative data supports selection of Sanazole over nimorazole for applications requiring maximal hypoxic cell radiosensitization at clinically relevant concentrations.
- [1] INIS Repository. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo. RN:37048974. View Source
